Cas no 1251686-57-3 (3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide)

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide is a sulfamoyl-substituted thiophene carboxamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a thiophene core functionalized with a sulfamoyl group, an ethoxyphenyl moiety, and a fluorophenyl carboxamide, suggesting possible bioactivity as a kinase inhibitor or receptor modulator. The compound's design incorporates both lipophilic (ethoxy and fluorophenyl) and polar (sulfamoyl) groups, which may enhance binding affinity and selectivity. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The presence of fluorine could improve metabolic stability, while the sulfamoyl group may contribute to target interaction. This compound is primarily of interest for preclinical research and structure-activity relationship studies.
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide structure
1251686-57-3 structure
商品名:3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide
CAS番号:1251686-57-3
MF:C20H19FN2O4S2
メガワット:434.504266023636
CID:5398493

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide
    • 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide
    • インチ: 1S/C20H19FN2O4S2/c1-3-27-17-9-7-16(8-10-17)23(2)29(25,26)18-11-12-28-19(18)20(24)22-15-6-4-5-14(21)13-15/h4-13H,3H2,1-2H3,(H,22,24)
    • InChIKey: GXCIWBMPYVQUJG-UHFFFAOYSA-N
    • ほほえんだ: C1(C(NC2=CC=CC(F)=C2)=O)SC=CC=1S(N(C1=CC=C(OCC)C=C1)C)(=O)=O

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3406-0147-5μmol
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide
1251686-57-3
5μmol
$63.0 2023-09-10
Life Chemicals
F3406-0147-1mg
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide
1251686-57-3
1mg
$54.0 2023-09-10
Life Chemicals
F3406-0147-2mg
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide
1251686-57-3
2mg
$59.0 2023-09-10
Life Chemicals
F3406-0147-2μmol
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide
1251686-57-3
2μmol
$57.0 2023-09-10
Life Chemicals
F3406-0147-3mg
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide
1251686-57-3
3mg
$63.0 2023-09-10
Life Chemicals
F3406-0147-10mg
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide
1251686-57-3
10mg
$79.0 2023-09-10
Life Chemicals
F3406-0147-4mg
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide
1251686-57-3
4mg
$66.0 2023-09-10
Life Chemicals
F3406-0147-10μmol
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide
1251686-57-3
10μmol
$69.0 2023-09-10
Life Chemicals
F3406-0147-5mg
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide
1251686-57-3
5mg
$69.0 2023-09-10

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide 関連文献

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamideに関する追加情報

3-[(4-Ethoxyphenyl)(Methyl)Sulfamoyl]-N-(3-Fluorophenyl)Thiophene-2-Carboxamide (CAS No. 1251686-57-3)

3-[(4-Ethoxyphenyl)(Methyl)Sulfamoyl]-N-(3-Fluorophenyl)Thiophene-2-Carboxamide is a complex organic compound with the CAS registry number 1251686-57-3. This compound belongs to the class of sulfonamides and thioureas, and it has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

The molecular structure of 3-[(4-Ethoxyphenyl)(Methyl)Sulfamoyl]-N-(3-Fluorophenyl)Thiophene-2-Carboxamide is characterized by a thiophene ring, which is a five-membered aromatic heterocycle containing one sulfur atom. The thiophene ring is substituted at the 2-position with a carboxamide group, which is further connected to a sulfonamide moiety. The sulfonamide group consists of a sulfonyl group attached to two substituents: a methyl group and a 4-ethoxyphenyl group. Additionally, the carboxamide group is connected to a 3-fluorophenyl ring, introducing electronic effects that can influence the compound's reactivity and biological activity.

Recent studies have highlighted the importance of thiophene-containing compounds in drug discovery due to their ability to modulate various biological targets, such as kinases, proteases, and ion channels. The presence of electron-donating groups like the ethoxyphenyl moiety and electron-withdrawing groups like the fluoro substituent can fine-tune the electronic properties of the molecule, making it suitable for interactions with specific biological targets.

The synthesis of 3-[(4-Ethoxyphenyl)(Methyl)Sulfamoyl]-N-(3-Fluorophenyl)Thiophene-2-Carboxamide typically involves multi-step organic reactions, including nucleophilic substitutions, condensations, and coupling reactions. Researchers have optimized synthetic routes to enhance yield and purity, often employing catalytic systems or microwave-assisted synthesis techniques.

In terms of applications, this compound has shown promise in several areas:

  • Pharmaceuticals: The compound exhibits potential as an inhibitor of certain enzymes involved in disease pathways, such as tyrosine kinases or histone deacetylases (HDACs). Its ability to modulate these targets makes it a candidate for anti-cancer or anti-inflammatory therapies.
  • Agrochemicals: Studies have explored its role as a herbicide or fungicide due to its ability to interfere with key biochemical processes in plants or pathogens.
  • Materials Science: The thiophene moiety contributes to conjugation effects that could be exploited in designing optoelectronic materials or sensors.

The structural features of 3-[(4-Ethoxyphenyl)(Methyl)Sulfamoyl]-N-(3-Fluorophenyl)Thiophene-2-Carboxamide also influence its physical properties. For instance, the presence of polar groups like the sulfonamide and carboxamide increases its solubility in polar solvents, which is advantageous for formulation purposes in drug delivery systems.

Recent advancements in computational chemistry have enabled researchers to predict the compound's behavior using molecular docking studies and quantum mechanical calculations. These tools have provided insights into its binding affinity towards various receptors and its potential for bioavailability optimization.

In conclusion, 3-[(4-Ethoxyphenyl)(Methyl)Sulfamoyl]-N-(3-Fluorophenyl)Thiophene-2-Carboxamide (CAS No. 1251686-57) represents a versatile molecule with diverse applications across multiple disciplines. Ongoing research continues to uncover new avenues for its utilization, underscoring its significance in contemporary chemical research.

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